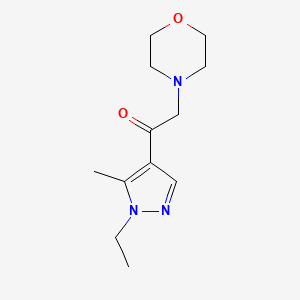![molecular formula C14H17N B11725074 2-[4-(tert-Butyl)phenyl]pyrrole](/img/structure/B11725074.png)
2-[4-(tert-Butyl)phenyl]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(tert-Butyl)phenyl]pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the pyrrole ring. The molecular formula of this compound is C14H17N, and it has a molecular weight of 199.29 g/mol
Preparation Methods
The synthesis of 2-[4-(tert-Butyl)phenyl]pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an amine in the presence of a catalyst such as iron (III) chloride . Another method involves the reaction of a substituted carbamate with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . Industrial production methods may involve the use of metal-catalyzed conversions of primary diols and amines to produce pyrroles in the absence of organic solvents .
Chemical Reactions Analysis
2-[4-(tert-Butyl)phenyl]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the pyrrole ring.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of boron reagents.
Common reagents and conditions used in these reactions include iron (III) chloride, copper(II) catalysts, and various alkyl halides. The major products formed from these reactions are typically substituted pyrroles and pyrrole derivatives.
Scientific Research Applications
2-[4-(tert-Butyl)phenyl]pyrrole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[4-(tert-Butyl)phenyl]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(tert-Butyl)phenyl]pyrrole can be compared with other similar compounds, such as:
Pyrrole: The parent compound, which lacks the tert-butyl and phenyl substituents.
N-alkylpyrroles: Pyrrole derivatives with alkyl groups attached to the nitrogen atom.
Phenylpyrroles: Compounds with a phenyl group attached to the pyrrole ring.
The uniqueness of this compound lies in the presence of the tert-butyl group, which imparts distinct steric and electronic properties to the molecule. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h4-10,15H,1-3H3 |
InChI Key |
LSSWRWMRRIMSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine](/img/structure/B11725025.png)

![2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B11725040.png)
![(E)-N-[1-(2,5-Dichlorophenyl)propylidene]hydroxylamine](/img/structure/B11725051.png)
![2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)



